L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine
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Overview
Description
L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine is a peptide compound composed of multiple amino acids It is a biologically active molecule with significant physiological functions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds, leading to reduced peptides.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of bioactive peptides and as a component in various biotechnological applications.
Mechanism of Action
The mechanism of action of L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. This interaction can lead to various physiological effects, depending on the specific target and context.
Comparison with Similar Compounds
L-Lysyl-L-tyrosyl-L-valyl-L-threonylglycyl-L-isoleucyl-L-asparagine can be compared with other similar peptides, such as:
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: Another biologically active peptide with a different sequence and potentially different biological activities.
L-histidyl-L-alanyl-L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A peptide with a similar structure but different amino acid composition.
Properties
CAS No. |
263859-62-7 |
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Molecular Formula |
C36H59N9O11 |
Molecular Weight |
793.9 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H59N9O11/c1-6-19(4)29(35(54)42-25(36(55)56)16-26(39)48)43-27(49)17-40-33(52)30(20(5)46)45-34(53)28(18(2)3)44-32(51)24(15-21-10-12-22(47)13-11-21)41-31(50)23(38)9-7-8-14-37/h10-13,18-20,23-25,28-30,46-47H,6-9,14-17,37-38H2,1-5H3,(H2,39,48)(H,40,52)(H,41,50)(H,42,54)(H,43,49)(H,44,51)(H,45,53)(H,55,56)/t19-,20+,23-,24-,25-,28-,29-,30-/m0/s1 |
InChI Key |
NWWYJTVLASHWTH-AMQHITJQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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